1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide
Description
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic compound featuring a 2-methylindole core linked via a 2-oxoethyl chain to a piperidine-4-carboxamide moiety. This compound’s structural framework is prevalent in bioactive molecules targeting viral replication, enzyme inhibition, and antimicrobial activity .
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-16(13-4-2-3-5-14(13)19-11)15(21)10-20-8-6-12(7-9-20)17(18)22/h2-5,12,19H,6-10H2,1H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFAHJRZQPOBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Key Observations:
Indole Modifications: The 2-methylindole group in the target compound enhances steric bulk compared to 4-chlorobenzyl-substituted indoles (e.g., 27g in ). This may reduce off-target interactions but could limit solubility.
Piperidine-Carboxamide vs. Ester Derivatives :
- The carboxamide group in the target compound improves water solubility compared to ester-linked analogs (), which prioritize membrane permeability due to increased lipophilicity .
Biological Activity :
- Compound 27g () demonstrates 80% inhibitory activity against neurotropic alphaviruses, suggesting that the pyridin-4-yl ethylamine substituent enhances target engagement. The target compound’s unsubstituted carboxamide may favor different biological targets, such as acetylcholinesterase (AChE), as seen in triazole hybrids () .
Functional Group Impact on Pharmacokinetics
- Electronegative Substituents: Halogenated groups (e.g., 4-chlorobenzyl in 27g) improve AChE inhibition by enhancing electron-withdrawing effects, as noted in . The target compound’s 2-methyl group may offer metabolic stability over halogenated analogs .
- Aromatic vs. Aliphatic Chains : Adamantyl derivatives () exhibit rigid hydrophobic cores, contrasting with the target compound’s flexible 2-oxoethyl linker. Rigidity often correlates with prolonged half-lives but may reduce synthetic accessibility .
Biological Activity
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is , with a molecular weight of 313.4 g/mol. The compound features an indole moiety, which is often associated with various bioactive properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including those similar to 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Indole-based compounds have shown promising results in cancer research. Specific analogs have been reported to preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblast cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Cytotoxicity
While evaluating the cytotoxic effects against various cell lines, some derivatives demonstrated significant antiproliferative activities. For example, compounds related to this class were tested against HepG2 liver cancer cells, showing varying degrees of inhibition .
Mechanistic Insights
The biological activity of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide may be attributed to its ability to interact with specific biological targets:
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound with various proteins involved in disease pathways. These studies indicated that the compound could effectively bind to targets associated with bacterial resistance and cancer cell proliferation .
Case Studies
Several case studies illustrate the effectiveness of indole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : A study involving a library of compounds identified several indole derivatives that inhibited Mycobacterium tuberculosis growth significantly. This highlights the potential for developing new antibiotics based on this scaffold .
- Cancer Cell Line Studies : In vitro studies on A549 cells showed that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | Cell Line | Effect |
|---|---|---|---|---|
| Antimicrobial | Indole derivative | 0.98 | MRSA | Significant inhibition |
| Anticancer | Indole derivative | Varies | A549 | Preferential suppression |
| Cytotoxicity | Indole derivative | Varies | HepG2 | Significant antiproliferative activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
